Lycopene

Catalog No.
S585813
CAS No.
502-65-8
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycopene

CAS Number

502-65-8

Product Name

Lycopene

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-GYZMGTAESA-N

Synonyms

All trans Lycopene, all-trans-lycopene, LYC O MATO, LYC-O-MATO, LYCOMATO, lycopene, lycopene, (13-cis)-isomer, Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -, lycopene, (cis)-isomer, Pro Lycopene, Pro-Lycopene, prolycopene

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

Lycopene is a natural pigment belonging to the carotenoid family, primarily responsible for the red color of tomatoes and other fruits. It is a symmetrical tetraterpene, consisting entirely of carbon and hydrogen, with the chemical formula C40H56\text{C}_{40}\text{H}_{56}. Lycopene is derived from eight isoprene units and features a long, flat structure due to its 11 conjugated double bonds, which contribute to its deep red hue. The predominant form found in nature is all-trans-lycopene, although various cis-isomers exist due to isomerization processes triggered by heat and light exposure .

Lycopene's primary function lies in its antioxidant activity. The conjugated double bonds within its structure allow it to scavenge free radicals, unstable molecules that damage cells []. This free radical scavenging might contribute to potential health benefits, including reducing the risk of chronic diseases like cancer and heart disease []. Additionally, lycopene may interact with other cellular processes, but further research is needed to fully understand its mechanism of action [].

Lycopene as an Antioxidant

Lycopene is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Its unique structure, containing multiple conjugated double bonds, allows it to effectively scavenge free radicals, quenching their reactivity and preventing their harmful effects []. Studies have shown that lycopene can significantly increase the activity of antioxidant enzymes, further bolstering cellular defenses against oxidative stress [].

Lycopene and Chronic Diseases

Due to its antioxidant properties, researchers have investigated lycopene's potential role in preventing or managing various chronic diseases:

  • Cancer: Epidemiological studies suggest a possible association between higher lycopene intake and a reduced risk of certain cancers, particularly prostate cancer []. However, further research is needed to establish a definitive cause-and-effect relationship [].
  • Cardiovascular Disease (CVD): Lycopene may offer cardioprotective benefits by reducing LDL cholesterol ("bad" cholesterol) and lowering blood pressure []. Studies suggest it might also improve blood vessel function and decrease inflammation, both contributing factors to CVD [].
  • Neurodegenerative Diseases: Emerging evidence suggests lycopene may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain [].

Lycopene in Other Research Areas

Beyond its potential health benefits, lycopene is also being explored in other research areas, such as:

  • Skin health: Studies suggest lycopene may offer protection against UV radiation-induced skin damage [].
  • Male fertility: Some research suggests lycopene might improve sperm quality and motility [].
, including:

  • Isomerization: Lycopene can convert from its all-trans form to multiple cis configurations when exposed to heat or light. The stability of these isomers varies, with all-trans-lycopene being the most stable .
  • Oxidation: Lycopene is susceptible to oxidation, leading to the formation of various metabolites such as lycopene epoxides. These reactions can degrade lycopene and affect its biological activity .
  • Condensation Reactions: Synthetic lycopene can be produced through condensation reactions involving intermediates like C10-dialdehyde and lycopyl salt .

Lycopene exhibits significant biological activities, particularly as an antioxidant. It has been shown to quench singlet oxygen more effectively than other carotenoids, making it a potent protector against oxidative stress. Clinical studies suggest that lycopene may reduce the risk of certain cancers, particularly prostate cancer, and may have cardiovascular benefits by improving lipid profiles and reducing inflammation . Its bioavailability varies; processed tomato products typically enhance absorption compared to raw tomatoes due to the breakdown of cell walls .

Lycopene can be synthesized both naturally and synthetically:

  • Natural Synthesis: In plants and photosynthetic organisms, lycopene biosynthesis begins with mevalonic acid, which is converted into dimethylallyl pyrophosphate. This compound then condenses with isopentenyl pyrophosphate to form geranylgeranyl pyrophosphate. Subsequent reactions lead to the production of phytoene and eventually lycopene through desaturation steps .
  • Synthetic Production: Synthetic methods often involve a Wittig-type condensation between specific aldehydes or related compounds. This approach allows for the production of high-purity lycopene suitable for food and pharmaceutical applications .

Lycopene has diverse applications across various fields:

  • Nutraceuticals: Due to its antioxidant properties, lycopene is incorporated into dietary supplements aimed at promoting health and preventing diseases.
  • Food Industry: Used as a natural colorant in food products, particularly in tomato-based sauces and juices.
  • Cosmetics: Its antioxidant properties make it valuable in skincare formulations aimed at protecting against UV damage and aging.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic effects against cancer and cardiovascular diseases .

Studies have indicated that lycopene interacts with various biological systems:

  • Enzyme Induction: Lycopene has been shown to induce enzymes involved in detoxification processes, enhancing cellular defense mechanisms against oxidative stress .
  • Metabolic Pathways: Research suggests that lycopene may influence metabolic pathways related to lipid metabolism and inflammation, potentially offering protective effects against metabolic disorders .

Lycopene shares structural similarities with other carotenoids but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Beta-CaroteneTetraterpenePrecursor of vitamin A; provitamin activity
AstaxanthinCarotenoidStrong antioxidant; found in marine organisms
ZeaxanthinCarotenoidImportant for eye health; found in green leafy vegetables
LuteinCarotenoidAssociated with eye health; found in spinach

While beta-carotene can be converted into vitamin A, lycopene does not have this capability but is recognized for its superior antioxidant properties. Astaxanthin is noted for its potency as an antioxidant but differs structurally from lycopene .

Physical Description

Solid

XLogP3

15.6

Exact Mass

536.438201786 g/mol

Monoisotopic Mass

536.438201786 g/mol

Heavy Atom Count

40

Appearance

Assay:≥98%A crystalline solid

Melting Point

175 °C

UNII

SB0N2N0WV6

Pharmacology

Lycopene is a linear, unsaturated hydrocarbon carotenoid, the major red pigment in fruits such as tomatoes, pink grapefruit, apricots, red oranges, watermelon, rosehips, and guava. As a class, carotenoids are pigment compounds found in photosynthetic organisms (plants, algae, and some types of fungus), and are chemically characterized by a large polyene chain containing 35-40 carbon atoms; some carotenoid polyene chains are terminated by two 6-carbon rings. In animals, carotenoids such as lycopene may possess antioxidant properties which may retard aging and many degenerative diseases. As an essential nutrient, lycopene is required in the animal diet. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Other CAS

502-65-8

Wikipedia

Lycopene
TNT

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Dates

Modify: 2023-08-15
Story EN, Kopec RE, Schwartz SJ, Harris GK: An update on the health effects of tomato lycopene. Annu Rev Food Sci Technol. 2010;1:189-210. doi: 10.1146/annurev.food.102308.124120. [PMID:22129335]
Shi J, Le Maguer M: Lycopene in tomatoes: chemical and physical properties affected by food processing. Crit Rev Food Sci Nutr. 2000 Jan;40(1):1-42. [PMID:10674200]
Agarwal S, Rao AV: Tomato lycopene and its role in human health and chronic diseases. CMAJ. 2000 Sep 19;163(6):739-44. [PMID:11022591]

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